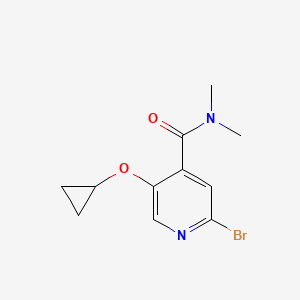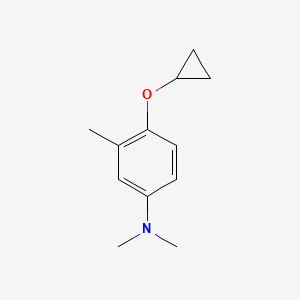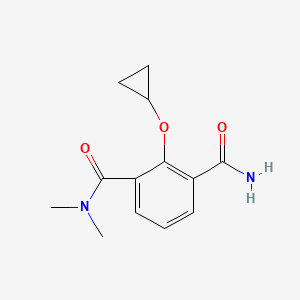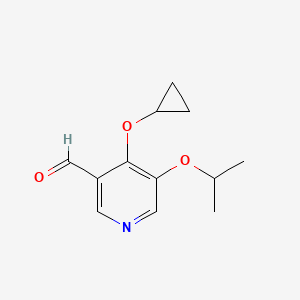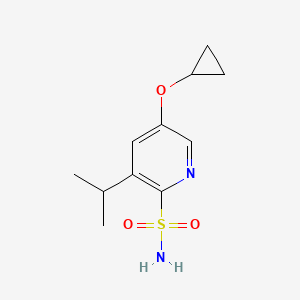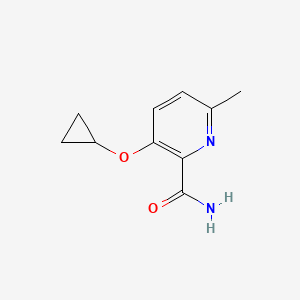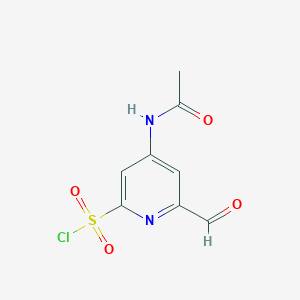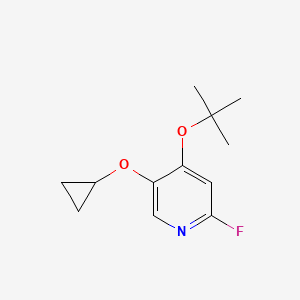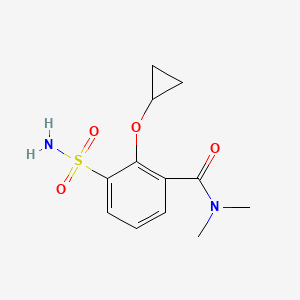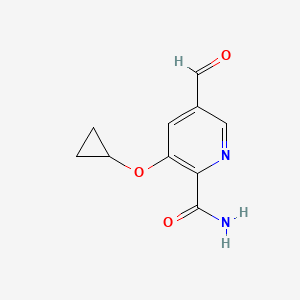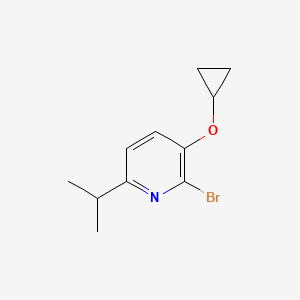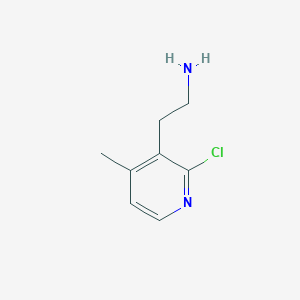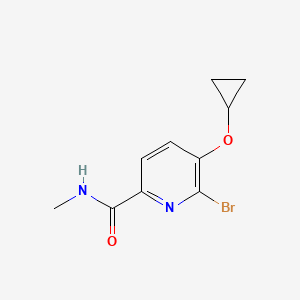
6-Bromo-5-cyclopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.11 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 6-Bromo-5-cyclopropoxy-N-methylpicolinamide involves several steps. One common method includes the reaction of 6-bromopyridine-3-carboxylic acid with N-methyl-2-pyrrolidone in the presence of an acid catalyst. The reaction conditions typically involve heating and the use of solvents such as methanol or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-5-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
6-Bromo-5-cyclopropoxy-N-methylpicolinamide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of high-temperature materials, ceramics, and semiconductor materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
6-Bromo-5-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds such as:
5-Bromo-N-methylpicolinamide: This compound has a similar structure but lacks the cyclopropoxy group, which may result in different chemical and biological properties.
6-Bromo-N-methylpicolinamide: Another similar compound, differing in the position of the bromine atom, which can affect its reactivity and applications.
Properties
Molecular Formula |
C10H11BrN2O2 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
6-bromo-5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H11BrN2O2/c1-12-10(14)7-4-5-8(9(11)13-7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
XXIOBKWZYXUUBB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


